molecular formula C17H19N3O7S2 B4828936 N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE

N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE

Cat. No.: B4828936
M. Wt: 441.5 g/mol
InChI Key: ZQCXIUDJHILNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxyethyl groups, a hydroxyimino group, and disulfonamide functionalities attached to a fluorene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multiple steps, starting with the preparation of the fluorene backbone. The hydroxyethyl groups are introduced through nucleophilic substitution reactions, while the hydroxyimino group is added via oximation reactions. The disulfonamide groups are incorporated through sulfonation reactions using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(2-hydroxyethyl)ethylenediamine: Similar in having hydroxyethyl groups but lacks the fluorene backbone and sulfonamide groups.

    Fluorene-9-sulfonamide: Contains the fluorene backbone and sulfonamide groups but lacks hydroxyethyl and hydroxyimino functionalities.

Uniqueness

N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE is unique due to its combination of hydroxyethyl, hydroxyimino, and disulfonamide groups attached to a fluorene backbone. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

2-N,7-N-bis(2-hydroxyethyl)-9-hydroxyiminofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7S2/c21-7-5-18-28(24,25)11-1-3-13-14-4-2-12(29(26,27)19-6-8-22)10-16(14)17(20-23)15(13)9-11/h1-4,9-10,18-19,21-23H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCXIUDJHILNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCO)C(=NO)C3=C2C=CC(=C3)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 3
N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 4
N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 5
N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N2,N7-BIS(2-HYDROXYETHYL)-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.